![molecular formula C16H15N3O2S B5596407 1-(3,4-dimethylphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5596407.png)
1-(3,4-dimethylphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including the condensation of substituted triazoles with other heterocyclic components. For instance, a novel synthesis approach might involve the reaction of 2-acetylfuran with arenediazonium chlorides under Meerwein conditions, leading to 5-aryl-2-acetylfurans, further processed into the target compound through bromination and subsequent reactions with amino-triazole-thiols to form triazolo[3,4-b][1,3,4]thiadiazines (Obushak et al., 2008).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods like IR, NMR, and HRMS are essential in determining the molecular structure and confirming the synthesis of such compounds. For example, the X-ray crystal structure and optical properties of similar 1-ferrocenyl-2-(3-phenyl-1H-1,2,4-triazol-5-ylthio)ethanone derivatives were elucidated to understand their structural configuration and photophysical behavior (Liu et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of such compounds involves interactions with various reagents, leading to the formation of new heterocyclic systems. For example, the arylation of unsaturated compounds, such as 2-acetylfuran, and subsequent reactions can produce a wide range of heterocyclic derivatives with potential pharmacological activities (Obushak et al., 2008).
科学的研究の応用
Stereoselectivity in Chemical Reactions
Stereoselectivity is a key consideration in the synthesis of complex molecules. For example, Warrier et al. (2004) explored the stereoselectivity of the Paternò-Büchi reaction with aromatic carbonyl compounds, providing insights into the directional effects of hydroxy groups in forming regioisomeric products. This study sheds light on how subtle changes in molecular structure can significantly influence the outcome of photochemical reactions, which could be relevant for the synthesis or modification of compounds similar to the specified chemical (Warrier et al., 2004).
Synthesis and Characterization of Derivatives
Mabkhot et al. (2011) discussed the synthesis and chemical characterization of new diheteroaryl thienothiophene derivatives. Such work highlights the methods and approaches for creating and analyzing compounds with potential applications in material science or pharmaceuticals, demonstrating the versatility of organic synthesis techniques (Mabkhot et al., 2011).
Heterocyclic Rearrangement
Potkin et al. (2012) explored the mononuclear heterocyclic rearrangement of 5-arylisoxazole-3-hydroxamic acids into 3,4-substituted 1,2,5-oxadiazoles. This research could provide a basis for developing novel synthetic pathways for compounds with similar heterocyclic frameworks, offering potential applications in developing new materials or drugs (Potkin et al., 2012).
Synthesis, Characterization, and Applications
Abosadiya et al. (2018) detailed the synthesis, characterization, crystal structures, and DFT studies of new 1,2,4-triazole and triazolidin derivatives. This research contributes to understanding the molecular structure and properties of such compounds, which are crucial for their potential applications in various fields such as pharmaceuticals or materials science (Abosadiya et al., 2018).
Chemical Reactions and Polymer Precursors
Furst et al. (2012) reported on polymer precursors from catalytic reactions of natural oils, demonstrating how organic synthesis can contribute to sustainable materials science. This research is an example of applying chemical knowledge to address environmental concerns, showing the broader impact of organic synthesis on developing new materials (Furst et al., 2012).
特性
IUPAC Name |
1-(3,4-dimethylphenyl)-2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-10-5-6-12(8-11(10)2)13(20)9-22-16-17-15(18-19-16)14-4-3-7-21-14/h3-8H,9H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPWIOPOTYHYES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CSC2=NNC(=N2)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-ethyl-5-(4-methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5596328.png)
![N-1,3-benzothiazol-2-yl-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5596337.png)
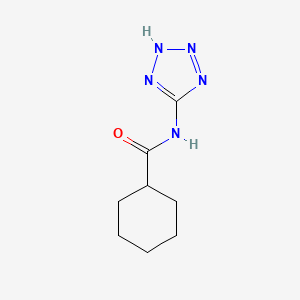
![1-({[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B5596353.png)
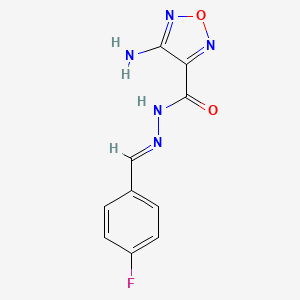
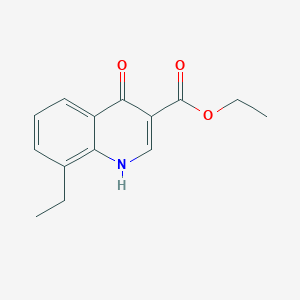

![4-[(2,3,5,6-tetramethylphenyl)sulfonyl]-2-butanone](/img/structure/B5596366.png)
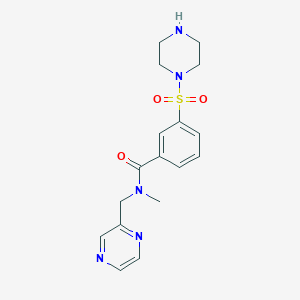
![1-[3-(methylthio)propyl]-4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5596380.png)
![N-[2-(4-chlorophenyl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B5596387.png)
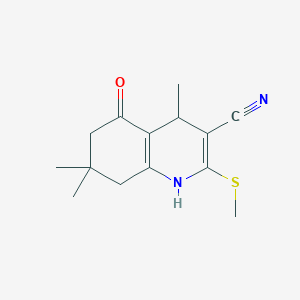
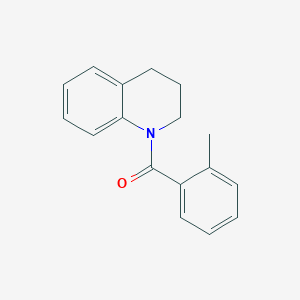
![4-methoxy-6-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-2-pyrimidinamine](/img/structure/B5596413.png)